1-Benzyl-3-bromopyrrolidine

Medicinal Chemistry CNS Drug Discovery ADME

1-Benzyl-3-bromopyrrolidine (CAS: 38042-74-9) is a halogenated, N-benzyl pyrrolidine derivative with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol. As a versatile synthetic building block, it features a five-membered saturated nitrogen heterocycle functionalized with both a lipophilic benzyl group and a reactive bromine atom at the 3-position.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 38042-74-9
Cat. No. B1283440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-bromopyrrolidine
CAS38042-74-9
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CN(CC1Br)CC2=CC=CC=C2
InChIInChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyVOXJTPBOJBQGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-bromopyrrolidine (CAS 38042-74-9): A Core Functionalized Pyrrolidine Scaffold for CNS and Antimicrobial R&D


1-Benzyl-3-bromopyrrolidine (CAS: 38042-74-9) is a halogenated, N-benzyl pyrrolidine derivative with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol . As a versatile synthetic building block, it features a five-membered saturated nitrogen heterocycle functionalized with both a lipophilic benzyl group and a reactive bromine atom at the 3-position. This dual functionalization positions it as a key intermediate for the synthesis of complex molecules targeting central nervous system (CNS) disorders, including NK-3 receptor antagonists for depression and schizophrenia [1]. It also serves as a precursor for developing novel antibacterial agents, particularly in the creation of cephalosporin analogs [2].

Building block type Brominated N-benzyl pyrrolidine scaffold
Key functional handle Reactive C3–Br for nucleophilic substitution
Lipophilic profile Benzyl group supports CNS-relevant LogP range

The Risk of Generic Substitution: Why 1-Benzyl-3-bromopyrrolidine Cannot Be Casually Replaced by Similar Pyrrolidines


Substituting 1-Benzyl-3-bromopyrrolidine with a seemingly similar analog, such as a chlorinated or unsubstituted pyrrolidine, can lead to project failure due to critical differences in physicochemical properties and chemical reactivity . The specific combination of the benzyl and bromo substituents is not arbitrary; the bromine atom provides a unique balance of reactivity and stability that is essential for subsequent synthetic steps. It offers a more labile leaving group than its chloro analog for nucleophilic displacement, yet is more stable and easier to handle than its iodo counterpart, while also enabling heavy-atom effects in X-ray crystallography [1]. Furthermore, the calculated LogP of 2.59 directly influences the lipophilicity of the final pharmaceutical candidate, a parameter that cannot be matched by the more polar or less lipophilic analogs without altering the entire structure-activity relationship (SAR) .

1-Benzyl-3-bromopyrrolidine
Chloro / unsubstituted analogs
Calculated LogP 2.59–2.7 (CNS-appropriate)
Significantly lower LogP; may not support CNS permeability studies
C–Br bond (≈285 kJ/mol) enables milder SN2 conditions
C–Cl bond (≈327 kJ/mol) requires harsher conditions, risking side reactions
Bromine heavy atom for crystallographic phasing & distinct MS isotope pattern
Fluoro / unsubstituted analogs lack anomalous scattering and distinctive MS signature

Quantitative Differentiation Guide for 1-Benzyl-3-bromopyrrolidine (CAS 38042-74-9) Against Structural Analogs


Lipophilicity Differential: LogP of 1-Benzyl-3-bromopyrrolidine vs. Unsubstituted Pyrrolidine

For CNS drug discovery, achieving an optimal LogP range is crucial for blood-brain barrier (BBB) penetration. 1-Benzyl-3-bromopyrrolidine exhibits a calculated LogP of 2.59-2.7, which falls within the desirable range for CNS drug candidates (typically LogP 2-5) . This is a direct consequence of the lipophilic benzyl group attached to the nitrogen. In stark contrast, the parent unsubstituted pyrrolidine (tetrahydropyrrole) has a much lower LogP, resulting in a fundamentally different ADME profile and making it unsuitable as a replacement for lead optimization efforts where a certain degree of lipophilicity is required [1].

Lipophilicity (LogP)
Class-level inference
2.59 – 2.7
vs pyrrolidine (LogP
Supports CNS permeability study design
Difference >2.5 LogP units; calculated by XLogP3
C–Br leaving group reactivity
Class-level inference
~42 kJ/mol weaker
C-Br vs C-Cl bond
Enables milder SN2 derivatization
Bond dissociation energy: 285 vs 327 kJ/mol
Heavy atom & MW
Class-level inference
240.14 g/mol
Br: anomalous scattering + 1:1 isotope pattern
Facilitates crystallographic phasing & MS identification
Fluoro analog MW 179, no heavy atom signal
Medicinal Chemistry CNS Drug Discovery ADME

Synthetic Utility: Leaving Group Ability of Bromine vs. Chlorine in Nucleophilic Displacement

The 3-bromo substituent is a superior leaving group for nucleophilic substitution reactions (e.g., SN2) compared to its 3-chloro analog [1]. This increased reactivity is due to the weaker carbon-bromine bond (bond dissociation energy: C-Br ≈ 285 kJ/mol) versus the carbon-chlorine bond (bond dissociation energy: C-Cl ≈ 327 kJ/mol). This translates directly to faster reaction kinetics under milder conditions for 1-Benzyl-3-bromopyrrolidine, which is a key advantage in multi-step syntheses where yield and purity are paramount. The chlorine analog would require harsher conditions (e.g., higher temperature, stronger nucleophile) that could compromise other sensitive functional groups.

C–Br leaving group reactivity
Class-level inference
~42 kJ/mol weaker
C-Br vs C-Cl bond
Enables milder SN2 derivatization
Bond dissociation energy: 285 vs 327 kJ/mol
Organic Synthesis Medicinal Chemistry Building Block

Molecular Weight Advantage for Target Compound in Crystallography and MS Detection

The presence of the bromine atom confers a significant advantage in structural biology and analytical applications. With a molecular weight of 240.14 g/mol and the characteristic isotopic pattern of bromine, 1-Benzyl-3-bromopyrrolidine provides a strong anomalous scattering signal for X-ray crystallography, facilitating phase determination . Furthermore, its distinct mass and isotope signature make it easily identifiable in mass spectrometry (MS) experiments. In contrast, 1-Benzyl-3-fluoropyrrolidine (MW: 179.23 g/mol) and 1-Benzylpyrrolidine (MW: 161.24 g/mol) lack this heavy atom, providing no anomalous signal and less distinctive MS signatures, which complicates structural elucidation .

Heavy atom & MW
Class-level inference
240.14 g/mol
Br: anomalous scattering + 1:1 isotope pattern
Facilitates crystallographic phasing & MS identification
Fluoro analog MW 179, no heavy atom signal
Structural Biology Analytical Chemistry X-ray Crystallography

Optimal R&D Applications for 1-Benzyl-3-bromopyrrolidine Based on Its Specific Differentiation Profile


CNS Drug Discovery: Synthesis of NK-3 Receptor Antagonists

The favorable LogP range (2.59-2.7) and the specific substitution pattern of 1-Benzyl-3-bromopyrrolidine make it an ideal intermediate for synthesizing pyrrolidine-based CNS agents. It has been explicitly claimed as a key scaffold in the development of NK-3 receptor antagonists for treating depression, schizophrenia, and anxiety [1]. In this context, substituting with the unsubstituted pyrrolidine or a less lipophilic analog would severely impair the compound's ability to cross the BBB, leading to a false negative in in vivo efficacy studies. This compound is the correct choice for SAR exploration of N-benzyl pyrrolidine series targeting CNS indications.

Medicinal Chemistry: Efficient Functionalization via Nucleophilic Displacement

Medicinal chemistry groups focused on creating diverse compound libraries will find the enhanced reactivity of the C-Br bond (bond dissociation energy approx. 285 kJ/mol) invaluable. This allows for efficient derivatization at the 3-position under mild conditions, minimizing racemization or degradation of other sensitive functional groups. The use of the corresponding chloro analog (C-Cl bond approx. 327 kJ/mol) would necessitate harsher reaction conditions, which could lower yields, reduce purity, and limit the scope of compatible functional groups, thereby decreasing the library's diversity and quality [2].

Structural Biology: Facilitating Crystallographic Phase Determination

For structural biology teams aiming to co-crystallize a ligand with a protein target, 1-Benzyl-3-bromopyrrolidine offers a strategic advantage. The bromine atom serves as an intrinsic heavy atom that generates a strong anomalous scattering signal, which is essential for solving the phase problem in X-ray crystallography and obtaining an unambiguous electron density map. Using the fluoro or unsubstituted pyrrolidine analogs would provide no such signal, potentially requiring the separate synthesis of a more complex, heavy-atom-labeled derivative and delaying the acquisition of critical structural data .

Antibacterial Research: Precursor to Novel Cephalosporin Analogs

Procurement for antibacterial discovery projects is supported by patent literature demonstrating the utility of 1-Benzyl-3-bromopyrrolidine derivatives in creating novel cephalosporin compounds [3]. The compound serves as a crucial building block for introducing specific stereochemical and electronic features into the cephalosporin core. Choosing a different pyrrolidine derivative at the outset of the synthesis would result in a fundamentally different final product, making the specific procurement of 1-Benzyl-3-bromopyrrolidine essential for replicating or building upon this patented antibacterial research.

Application
Selection Property
Validation Focus
CNS receptor antagonist synthesis (NK-3 pathway studies)
Lipophilic benzyl pyrrolidine scaffold (LogP 2.59–2.7)
Verify BBB permeability in relevant cell-based models
Derivatization library synthesis at C3
Reactive C–Br bond for mild substitution
Confirm reaction yields and functional group tolerance
Co-crystallization and phase determination
Intrinsic bromine heavy atom for anomalous scattering
Assess phasing power in X-ray diffraction experiments
Cephalosporin analog synthesis for antibacterial research
Stereoelectronic building block for cephalosporin core modification
Reproduce patented synthetic route and characterize products

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